REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
93.3 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It was extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic phase was washed with 50 ml of water and saturated sodium hydrogen carbonate solution
|
Type
|
DISTILLATION
|
Details
|
Distillation of the organic phase in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |